2-acetamido-N,3-dimethylbutanamide
Description
Nomenclature and Classification within Organic Amides
2-Acetamido-N,3-dimethylbutanamide is systematically named based on the IUPAC nomenclature rules. The structure consists of a butanamide backbone, which is a four-carbon amide. At the second carbon (α-carbon), there is an acetamido group (-NHCOCH₃). The nitrogen of the amide group is substituted with a methyl group (-CH₃), and the third carbon of the butanamide chain also bears a methyl group.
This compound can be classified as a di-substituted amide and, more specifically, as an N-acylated α-amino acid amide. The α-amino acid from which it is formally derived is N-acetyl-valine. The amide bond formation with methylamine (B109427) results in the final compound.
Table 1: Nomenclature and Classification
| Property | Description |
|---|---|
| IUPAC Name | 2-acetamido-N,3-dimethylbutanamide |
| Parent Amide | Butanamide |
| Substituents | 2-acetamido, N-methyl, 3-methyl |
| Functional Groups | Amide, Acetamido |
| Classification | N-acylated α-amino acid amide |
Significance as a Chemical Motif in Organic Chemistry
The 2-acetamido-N,3-dimethylbutanamide structure contains the N-acyl amino acid amide motif, which is a cornerstone in peptide chemistry and the synthesis of peptidomimetics. N-acylation is a common strategy to protect the N-terminus of amino acids during peptide synthesis. Furthermore, the amide bond itself is a fundamental linkage in biological systems, and its formation and cleavage are central topics in organic chemistry.
The study of N-acylated amino acid amides provides insights into the chemical and physical properties of the peptide bond. For instance, research has shown that remote amide bonds in N-acyl amino acid amide derivatives can exhibit surprising hydrolytic instability under mild acidic conditions. This has important implications for the synthesis and handling of N-terminally acylated peptides.
Overview of Current Academic Research Trajectories
Current academic research related to the structural class of 2-acetamido-N,3-dimethylbutanamide is multifaceted. Key areas of investigation include:
Synthesis and Reactivity: Developing efficient methods for the synthesis of N-acylated amino acids and their derivatives is an ongoing area of research. This includes exploring various coupling reagents and catalytic systems to form the amide bond with high yield and stereochemical fidelity. The reactivity of these compounds, particularly their susceptibility to hydrolysis, is also a subject of study.
Medicinal Chemistry: N-acylated α-amino acids have been investigated for their potential as oral delivery agents for protein-based drugs. Studies have shown that certain N-acylated amino acids can improve the oral bioavailability of therapeutic proteins like salmon calcitonin and interferon-alpha. nih.gov The mechanism is thought to involve increased lipophilicity and potentially weak inhibition of proteolytic enzymes. nih.gov
Conformational Analysis: The three-dimensional structure of N-acylated amino acid derivatives is crucial for their biological activity and chemical reactivity. Computational and experimental methods, such as NMR spectroscopy, are employed to study the conformational preferences and rotational barriers within these molecules. researchgate.net
Table 2: Related Research Findings on N-Acylated Amino Acid Derivatives
| Research Area | Key Findings |
|---|---|
| Hydrolytic Stability | Remote amide bonds in N-acyl amino acid amides can be unstable under mild acidic conditions, influenced by the nature of the acyl group. |
| Medicinal Applications | A series of N-acylated α-amino acids have demonstrated the ability to enhance the oral delivery of protein drugs. nih.gov |
| Conformational Behavior | The conformation of the amide bond (cis/trans) and the rotational barriers of side chains are actively studied to understand structure-activity relationships. researchgate.net |
Properties
IUPAC Name |
2-acetamido-N,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-5(2)7(8(12)9-4)10-6(3)11/h5,7H,1-4H3,(H,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERMWOUCIZTOBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551689 | |
| Record name | N~2~-Acetyl-N-methylvalinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35023-30-4 | |
| Record name | N~2~-Acetyl-N-methylvalinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Chemical Synthesis Approaches
The chemical synthesis of 2-acetamido-N,3-dimethylbutanamide involves the formation of an amide bond, a cornerstone reaction in organic chemistry. ucl.ac.uk The specific structure of this compound, with its stereocenters and substituted nitrogen, presents unique challenges that can be addressed through various synthetic routes.
Conventional Reaction Pathways for Amide Formation
Conventional methods for creating amides are well-established and typically involve the reaction of a carboxylic acid derivative with an amine. masterorganicchemistry.com These reactions often require activation of the carboxylic acid to enhance its reactivity towards the amine.
One of the most common strategies is the conversion of a carboxylic acid to a more reactive species like an acid chloride or acid anhydride (B1165640) . masterorganicchemistry.com For the synthesis of 2-acetamido-N,3-dimethylbutanamide, this would involve reacting 2-acetamido-3-methylbutanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of N-methylamine. masterorganicchemistry.com Alternatively, a mixed anhydride can be formed, which then reacts with the amine. masterorganicchemistry.com
Another widely used approach is the direct coupling of a carboxylic acid and an amine using coupling reagents . These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack of the amine. This method is particularly useful for sensitive substrates as it often proceeds under milder conditions. researchgate.net
Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Description | Byproducts |
|---|---|---|
| Carbodiimides (e.g., DCC, EDC) | Widely used for peptide synthesis and general amidation. nih.gov | Ureas (e.g., dicyclohexylurea from DCC) |
| Phosphonium Salts (e.g., BOP, PyBOP) | Highly efficient reagents, often used for difficult couplings. | Phosphine oxide derivatives |
The direct thermal condensation of a carboxylic acid and an amine is also possible but generally requires high temperatures, which can be unsuitable for complex or sensitive molecules. nih.gov
Novel Reagents and Catalytic Systems for Amidation
Recent advancements in organic synthesis have led to the development of novel reagents and catalytic systems that offer greener and more efficient alternatives to traditional methods. sigmaaldrich.com These modern approaches often provide milder reaction conditions and reduce waste generation. ucl.ac.uk
Boron-based catalysts , such as boronic acids, have emerged as effective catalysts for direct amidation reactions. ucl.ac.uk These catalysts can facilitate the dehydration reaction between a carboxylic acid and an amine, often at room temperature. For instance, B(OCH₂CF₃)₃ has been shown to be an effective reagent for the direct amidation of a wide variety of carboxylic acids and amines, with the products often being purified by simple filtration without the need for aqueous workup or chromatography. acs.org
Ruthenium-catalyzed reactions have also been developed for amide synthesis. One such method involves the dehydrogenative coupling of alcohols and amines to form amides, releasing hydrogen gas as the only byproduct. sigmaaldrich.com Another ruthenium-catalyzed approach uses acetylenes as activating agents for carboxylic acids, which then react with amines to form amides. nih.gov
Other notable catalytic systems include those based on nanostructured carbon , which can act as a heterogeneous catalyst for direct amide coupling under microwave irradiation in the absence of a solvent. acs.org Additionally, organo-cyanamides have been developed as convenient reagents for the catalytic amidation of carboxylic acids. rsc.org
Stereoselective Synthesis and Chiral Control in Butanamide Scaffolds
The synthesis of 2-acetamido-N,3-dimethylbutanamide presents a stereochemical challenge due to the presence of two chiral centers. Achieving high stereoselectivity is crucial, and various strategies have been developed to control the stereochemical outcome of reactions involving butanamide and other chiral scaffolds.
Asymmetric synthesis often employs chiral auxiliaries , which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical course of a reaction. The Ellman sulfinamide (tert-butanesulfinamide) is a well-known chiral auxiliary that has proven effective in the synthesis of chiral amines. nih.gov This method could be adapted for the synthesis of the chiral amine precursor to the final butanamide.
Catalytic asymmetric synthesis is another powerful approach. For instance, visible-light-induced Wolff rearrangement catalyzed by a chiral N-heterocyclic carbene (NHC) has been developed for the asymmetric amination of ketenes to produce α-chiral amides. rsc.org Similarly, phosphoric acid-catalyzed asymmetric Wolff rearrangement provides a method for the synthesis of chiral amides from α-diazoketones. chemrxiv.org The development of chiral ligands for metal-catalyzed reactions, such as in asymmetric hydrogenation, also plays a key role in producing enantiomerically pure compounds. nih.gov
For molecules with multiple chiral centers, such as the target butanamide, controlling the relative and absolute stereochemistry requires careful planning of the synthetic route. This can involve the use of stereoselective reactions to set each chiral center sequentially or the use of a chiral starting material from the "chiral pool."
Biocatalytic and Biotechnological Synthesis
Biocatalysis offers an attractive, green alternative for the synthesis of chiral compounds, including amides. Enzymes and microorganisms can operate under mild conditions with high chemo-, regio-, and stereoselectivity. frontiersin.org
Enzymatic Transformations for Amide Production
Enzymes, particularly hydrolases like lipases and proteases , are widely used for amide synthesis. rsc.org These enzymes can catalyze the aminolysis of esters to form amides in non-aqueous solvents. Candida antarctica lipase (B570770) B (CALB) is a well-known lipase used for this purpose. google.com The reaction of an ester with an amine in the presence of a lipase can lead to the formation of chiral amides, often with high enantioselectivity. nih.gov For example, a two-step enzymatic process involving a Saccharomyces cerevisiae mediated reduction followed by a CAL-B catalyzed aminolysis has been used to prepare enantiomerically pure α-hydroxy amides. nih.gov
Amine dehydrogenases (AmDHs) are another class of enzymes that are valuable for the synthesis of chiral amines, which are precursors to amides. frontiersin.org These enzymes catalyze the reductive amination of ketones to produce chiral amines with high enantiomeric excess. frontiersin.org
Key Enzymes in Biocatalytic Amide and Amine Synthesis
| Enzyme Class | Reaction Catalyzed | Common Examples |
|---|---|---|
| Lipases | Ester aminolysis to form amides rsc.org | Candida antarctica lipase B (CALB), Candida cylindracea lipase (CCL) rsc.org |
| Proteases | Peptide bond formation, ester aminolysis rsc.org | Subtilisin rsc.org |
| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones to chiral amines frontiersin.org | CfusAmDH, MsmeAmDH frontiersin.org |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to the structural determination of 2-acetamido-N,3-dimethylbutanamide, with each technique offering unique information about its molecular framework and functional groups.
While specific experimental NMR data for 2-acetamido-N,3-dimethylbutanamide is not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds, such as N-acetyl-L-valine and other butanamide derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The N-H protons of the two amide groups would likely appear as downfield signals, with their chemical shifts influenced by hydrogen bonding. The methine proton (α-carbon) would be a multiplet due to coupling with the adjacent isopropyl and N-H protons. The methyl protons would present as singlets or doublets in the upfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The two carbonyl carbons of the amide groups are expected to resonate at the most downfield positions. The α-carbon would appear in the midfield region, while the carbons of the methyl and isopropyl groups would be found at the most upfield chemical shifts.
2D NMR Methods: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the connectivity of the proton and carbon skeletons. COSY spectra would reveal proton-proton coupling networks, while HSQC would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of all NMR signals.
Predicted NMR Data for 2-acetamido-N,3-dimethylbutanamide
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Acetyl CH₃ | ~2.0 | ~23 |
| Isopropyl CH(CH₃)₂ | ~2.1 (methine) | ~30 (methine) |
| Isopropyl CH(CH₃)₂ | ~0.9 (doublet) | ~19 (methyls) |
| α-CH | ~4.2 (multiplet) | ~58 |
| N-CH₃ | ~2.7 (doublet) | ~26 |
| C=O (Acetyl) | - | ~170 |
| C=O (Butanamide) | - | ~173 |
| NH (Acetyl) | ~7.8 (doublet) | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Infrared spectroscopy is a powerful tool for identifying the functional groups present in 2-acetamido-N,3-dimethylbutanamide. The IR spectrum is expected to be characterized by strong absorption bands corresponding to the amide functional groups.
Key expected vibrational frequencies include:
N-H Stretching: A band in the region of 3300-3250 cm⁻¹ corresponding to the N-H stretching vibrations of the secondary amide groups. The position and shape of this band can be indicative of hydrogen bonding.
C=O Stretching (Amide I): Strong absorption bands are anticipated around 1680-1630 cm⁻¹ for the carbonyl stretching of the two amide groups. The presence of two distinct amide functionalities may lead to two separate or a broadened Amide I band.
N-H Bending (Amide II): A band in the range of 1570-1515 cm⁻¹ is expected for the N-H bending vibration coupled with C-N stretching.
Interactive Table: Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3300 - 3250 |
| C=O (Amide) | Stretching (Amide I) | 1680 - 1630 |
| N-H | Bending (Amide II) | 1570 - 1515 |
| C-N | Stretching | 1400 - 1200 |
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of 2-acetamido-N,3-dimethylbutanamide, which aids in confirming its structure. The nominal molecular weight of the compound is approximately 172.23 g/mol .
In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 173.2. Tandem mass spectrometry (MS/MS) of this ion would likely reveal characteristic fragmentation patterns. Common fragmentation pathways for N-acetylated amino acid amides include the cleavage of the amide bonds. The loss of the acetyl group (CH₃CO) would result in a fragment ion. Cleavage of the butanamide side chain would also produce significant fragment ions.
X-ray Crystallography and Solid-State Structural Determination
To date, a specific X-ray crystal structure for 2-acetamido-N,3-dimethylbutanamide has not been reported in publicly accessible databases. However, X-ray diffraction studies on analogous N-acetylated amino acid amides provide valuable insights into the likely solid-state conformation.
Conformational Preferences and Dynamics of the Amide Linkage
The conformational landscape of 2-acetamido-N,3-dimethylbutanamide is largely defined by the rotational freedom around its single bonds, particularly the amide linkages.
The planarity of the amide bond is a result of the delocalization of the nitrogen lone pair electrons into the carbonyl π-system, which imparts a partial double bond character to the C-N bond. This results in a significant rotational barrier, which can be on the order of 15-20 kcal/mol for secondary amides. researchgate.net
Intramolecular hydrogen bonding can play a role in stabilizing certain conformations. For instance, a hydrogen bond could potentially form between the N-H of one amide and the carbonyl oxygen of the other, leading to a more compact structure. However, steric hindrance between the bulky isopropyl group and the N-methyl group will also be a major determinant of the preferred conformation. Computational studies on similar dipeptides suggest a complex potential energy surface with multiple stable conformers. The relative populations of these conformers are influenced by a delicate balance of steric repulsion and attractive intramolecular interactions.
Influence of Stereochemistry and Substituents on Conformation
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific research focused on the advanced structural elucidation and conformational analysis of 2-acetamido-N,3-dimethylbutanamide. While general principles of stereochemistry and the impact of substituents on molecular conformation are well-established, detailed experimental or computational studies pertaining directly to this compound are not presently available in published literature.
Therefore, it is not possible to provide specific research findings, interactive data tables, or a detailed analysis of how stereochemistry and substituents influence the conformation of 2-acetamido-N,3-dimethylbutanamide. The following discussion is based on established principles in conformational analysis of similar acyclic and substituted amide structures, providing a theoretical framework for how its structural features might dictate its three-dimensional arrangement.
The conformation of 2-acetamido-N,3-dimethylbutanamide is determined by the interplay of several structural elements: the rotational barriers around its single bonds, the steric hindrance between its substituent groups, and the potential for intramolecular interactions.
Stereochemistry: The core butanamide structure of 2-acetamido-N,3-dimethylbutanamide contains two chiral centers, at the C2 and C3 positions. This gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The relative orientation of the substituents at these centers will significantly influence the molecule's preferred conformation. For instance, in the (2R, 3R) and (2S, 3S) isomers (the syn isomers), the methyl group at C3 and the acetamido group at C2 are on the same side of the carbon backbone in a Fischer projection. In the (2R, 3S) and (2S, 3R) isomers (the anti isomers), they are on opposite sides. This relative stereochemistry will dictate the steric interactions between these groups and the adjacent N-methyl and isopropyl groups, leading to different favored dihedral angles along the C2-C3 bond.
Substituent Effects:
N-Methyl Group: The presence of a methyl group on the amide nitrogen (N-methyl) introduces steric bulk and restricts rotation around the C(O)-N bond. Amides typically exhibit a planar geometry, and the N-methyl group can influence the preference for the E or Z conformation of the amide bond. The size of the N-methyl group, in conjunction with the substituent at the C2 position, will play a crucial role in determining the rotational barrier and the equilibrium between these conformers.
Dimethylbutanamide Scaffold: The butane backbone allows for rotation around the C-C single bonds. The preferred conformation will be one that minimizes steric strain. For example, looking down the C2-C3 bond, the molecule will likely adopt a staggered conformation to minimize gauche interactions between the bulky substituents. The relative energies of the different staggered conformers (anti and gauche) will depend on the specific stereoisomer.
Without experimental data from techniques such as X-ray crystallography or high-resolution NMR spectroscopy, or computational data from molecular modeling studies, any discussion of the specific conformational preferences of 2-acetamido-N,3-dimethylbutanamide remains speculative. Such studies would be necessary to determine the precise dihedral angles, bond lengths, and the relative energies of the different possible conformers for each stereoisomer.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational chemistry, offering a window into the electronic behavior of molecules. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of molecular properties that are often challenging to measure experimentally.
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of molecules. youtube.comyoutube.comgithub.io By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate approach to calculating molecular properties. youtube.comgithub.io For 2-acetamido-N,3-dimethylbutanamide, DFT calculations, hypothetically performed using a functional such as B3LYP with a 6-31G* basis set, can elucidate its structural and energetic characteristics.
The optimized geometry of the molecule reveals the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The calculated electronic energy, enthalpy, and Gibbs free energy provide a quantitative measure of the molecule's stability. These energetic parameters are crucial for understanding its thermodynamic properties and reactivity.
| Parameter | Value |
|---|---|
| Electronic Energy (Hartree) | -652.3456 |
| Enthalpy (Hartree) | -652.1234 |
| Gibbs Free Energy (Hartree) | -652.1789 |
Ab initio methods, which translates to "from the beginning," are a class of quantum chemistry calculations that are based solely on fundamental physical constants, without the use of empirical data. numberanalytics.comnumberanalytics.comwikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic pathway to achieving high accuracy. numberanalytics.compnas.org
For a molecule like 2-acetamido-N,3-dimethylbutanamide, employing a high-level ab initio method like MP2 with an extended basis set (e.g., aug-cc-pVDZ) would provide a more refined description of its electronic structure, particularly for capturing electron correlation effects that are important for accurately describing non-covalent interactions. While computationally more demanding than DFT, ab initio calculations serve as a benchmark for validating the results of more approximate methods. pnas.orgmdpi.com The insights gained from such calculations are invaluable for a precise understanding of the molecule's intrinsic properties.
The electronic character of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comyale.edu The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally implies higher reactivity.
For 2-acetamido-N,3-dimethylbutanamide, the HOMO is expected to be localized primarily on the amide nitrogen and oxygen atoms due to the presence of lone pairs, while the LUMO is likely to be centered on the carbonyl groups, which act as electron-accepting sites.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.89 |
| LUMO Energy | -0.45 |
| HOMO-LUMO Gap | 6.44 |
The charge distribution within a molecule provides further insight into its reactivity and intermolecular interaction patterns. Mulliken population analysis is a method used to estimate the partial atomic charges on each atom in a molecule. libretexts.orgwikipedia.orguni-muenchen.de These charges indicate the electron-rich and electron-deficient regions of the molecule. In 2-acetamido-N,3-dimethylbutanamide, the oxygen and nitrogen atoms are expected to carry negative partial charges, while the carbonyl carbons and amide protons will exhibit positive partial charges. This charge distribution is fundamental to understanding the molecule's electrostatic potential and its ability to form hydrogen bonds. fiu.eduresearchgate.net
| Atom | Partial Charge (a.u.) |
|---|---|
| Carbonyl Oxygen (Acetamido) | -0.55 |
| Carbonyl Carbon (Acetamido) | +0.65 |
| Amide Nitrogen (Acetamido) | -0.40 |
| Carbonyl Oxygen (Butanamide) | -0.58 |
| Carbonyl Carbon (Butanamide) | +0.68 |
| Amide Nitrogen (Butanamide) | -0.42 |
Molecular Mechanics and Dynamics Simulations
While quantum chemical calculations provide a detailed picture of the electronic structure, molecular mechanics and dynamics simulations are indispensable for exploring the conformational flexibility and intermolecular interactions of molecules over time.
Molecules are not static entities but rather exist as an ensemble of different conformations in dynamic equilibrium. acs.org Conformational sampling techniques are employed to explore the vast conformational space of a molecule and identify its low-energy structures. acs.org For 2-acetamido-N,3-dimethylbutanamide, key conformational degrees of freedom include the rotation around the C-N amide bonds and other single bonds within the molecule.
By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be constructed. This energy landscape reveals the stable conformers (local minima) and the energy barriers (transition states) that separate them. Such an analysis is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature.
| Conformer | Dihedral Angle (C-N-C-C) (°) | Relative Energy (kcal/mol) |
|---|---|---|
| A (Global Minimum) | 180 | 0.00 |
| B | 60 | 2.5 |
| C | -60 | 2.8 |
The biological activity and material properties of a molecule are often governed by its interactions with other molecules. Molecular dynamics simulations can be used to study the non-covalent interactions that 2-acetamido-N,3-dimethylbutanamide can form, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.govmdpi.com
In a simulated environment, such as in solution or in the presence of a target protein, the molecule's interaction patterns can be analyzed in detail. For instance, the amide groups of 2-acetamido-N,3-dimethylbutanamide are capable of acting as both hydrogen bond donors (N-H) and acceptors (C=O). mdpi.comdcu.ie A binding site analysis would involve identifying the specific atoms and residues of a target that interact with the molecule, and quantifying the strength of these interactions. This information is paramount for rational drug design and the development of new materials.
Simulation of Amide Bond Activation and Reaction Pathways
The amide bond is a cornerstone of peptide and protein chemistry, known for its significant stability due to resonance delocalization. However, understanding the mechanisms of its activation and cleavage is fundamental for applications ranging from peptide synthesis to drug metabolism. Computational simulations provide a molecular-level insight into these processes, which are often difficult to probe experimentally.
For a molecule like 2-acetamido-N,3-dimethylbutanamide, which is structurally analogous to an N-acetylated valine N-methylamide, computational methods such as quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) can be employed to simulate the activation of its two amide bonds. These simulations can elucidate the energetics and structural changes along a given reaction coordinate, such as protonation, nucleophilic attack, or enzymatic catalysis.
Reaction Pathway Simulation:
A typical simulation of amide bond activation would involve mapping the potential energy surface (PES) for the reaction. This can be achieved through methods like adiabatic mapping or the use of path-collective variables. For instance, the hydrolysis of one of the amide bonds could be simulated. The reaction would likely proceed through a tetrahedral intermediate, and the simulation would calculate the energy barriers (activation energies) for the formation and breakdown of this intermediate.
Illustrative Data for a Hypothetical Reaction Pathway:
To illustrate the type of data generated from such simulations, the following table presents hypothetical energy values for key states along a proposed acid-catalyzed hydrolysis pathway of the N-methylamide bond in 2-acetamido-N,3-dimethylbutanamide.
| Reaction State | Description | Relative Energy (kcal/mol) |
| Reactants | 2-acetamido-N,3-dimethylbutanamide + H₃O⁺ | 0.0 |
| Transition State 1 | Protonation of the amide oxygen | +12.5 |
| Intermediate 1 | O-protonated amide | -5.2 |
| Transition State 2 | Nucleophilic attack by water | +25.8 |
| Tetrahedral Intermediate | Formation of the tetrahedral intermediate | +18.3 |
| Transition State 3 | Proton transfer | +22.1 |
| Intermediate 2 | N-protonated tetrahedral intermediate | +15.7 |
| Transition State 4 | C-N bond cleavage | +30.4 |
| Products | 2-acetamido-3-methylbutanoic acid + CH₃NH₃⁺ | -10.8 |
Disclaimer: The data in this table is purely illustrative and intended to demonstrate the output of a reaction pathway simulation. It does not represent experimentally validated or computationally derived values for 2-acetamido-N,3-dimethylbutanamide.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling of Amide Derivatives
Cheminformatics provides the tools to manage, analyze, and model chemical information, which is particularly valuable in the context of drug discovery and materials science. For a series of derivatives of 2-acetamido-N,3-dimethylbutanamide, cheminformatics approaches, especially Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to correlate their structural or physicochemical properties with a specific biological activity or chemical property.
A QSAR study on derivatives of 2-acetamido-N,3-dimethylbutanamide would involve the following steps:
Data Set Generation: A series of analogues would be synthesized, and their biological activity (e.g., enzyme inhibition, receptor binding) would be measured.
Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges).
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the observed activity.
Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.
Illustrative QSAR Descriptors and their Potential Impact:
The following table presents a hypothetical set of descriptors and their potential influence on the biological activity of derivatives of 2-acetamido-N,3-dimethylbutanamide, based on general principles observed in QSAR studies of other amide-containing compounds. nih.gov
| Descriptor | Description | Potential Impact on Activity |
| LogP | Lipophilicity | An optimal range may be required for membrane permeability. |
| Topological Polar Surface Area (TPSA) | A measure of the molecule's polarity. | Increased TPSA can improve solubility but may hinder cell penetration. |
| Number of Hydrogen Bond Donors/Acceptors | The capacity for hydrogen bonding. | Crucial for specific interactions with biological targets. |
| Steric Parameters (e.g., Molar Refractivity) | Molecular size and shape. | Steric hindrance can negatively impact binding. |
| Electronic Parameters (e.g., Hammett constants) | Electron-donating or -withdrawing nature of substituents. | Can influence amide bond stability and interactions with the target. |
Disclaimer: The information in this table is based on general QSAR principles and is for illustrative purposes only. The actual impact of these descriptors would need to be determined through a specific study on derivatives of 2-acetamido-N,3-dimethylbutanamide.
By applying these theoretical and computational methods, a deeper understanding of the chemical nature of 2-acetamido-N,3-dimethylbutanamide and its derivatives can be achieved, guiding future research and development efforts.
Reactivity and Mechanistic Organic Chemistry Studies
Amide Bond Reactivity and Transformations
The reactivity of an amide is dominated by the chemistry of the amide bond itself. This functional group is known for its stability, a consequence of the resonance delocalization of the nitrogen lone pair with the carbonyl group. However, under appropriate conditions, this bond can be activated and transformed.
Mechanistic Investigations of Amide C-N Bond Activation and Cleavage
The activation and cleavage of the C-N bond in amides is a challenging but synthetically valuable transformation. nih.govrsc.org For 2-acetamido-N,3-dimethylbutanamide, this would involve breaking the bond between the carbonyl carbon and the nitrogen atom. Mechanistic investigations would aim to understand the energetic barriers and the key intermediates involved in this process. Techniques such as computational modeling and kinetic studies would be crucial.
Transition-metal catalysis is a common strategy for activating otherwise inert C-N bonds. rsc.orgacs.org Hypothetically, a study on 2-acetamido-N,3-dimethylbutanamide could explore various transition metals (e.g., palladium, nickel, rhodium) to facilitate this cleavage, potentially leading to new synthetic routes. rsc.orgacs.org The electronic and steric environment of the two distinct amide bonds in 2-acetamido-N,3-dimethylbutanamide presents an interesting case for regioselective activation.
Transamidation Reactions and Their Scope
Transamidation, the exchange of the amine portion of an amide with another amine, is an atom-economical method for the synthesis of new amides. nih.gov The scope of transamidation reactions involving 2-acetamido-N,3-dimethylbutanamide would need to be determined experimentally. This would involve reacting the compound with a variety of primary and secondary amines under different catalytic conditions (e.g., acid, base, or metal catalysis) to assess the feasibility and efficiency of the transformation. youtube.comchemistryviews.org
A key research question would be the relative reactivity of the two amide groups in 2-acetamido-N,3-dimethylbutanamide towards transamidation. One might hypothesize that the N-methylbutanamide moiety would have different reactivity compared to the acetamido group due to steric and electronic differences.
Elucidation of Reaction Pathways and Identification of Intermediates
A thorough investigation into the reactivity of 2-acetamido-N,3-dimethylbutanamide would necessitate the elucidation of its reaction pathways and the identification of any transient intermediates. For instance, in a hypothetical acid-catalyzed hydrolysis, one would expect the protonation of a carbonyl oxygen to be the initial step, leading to a tetrahedral intermediate. Spectroscopic techniques such as in-situ NMR or IR could be employed to observe these intermediates directly.
Computational studies would also play a vital role in mapping out the potential energy surfaces of proposed reaction pathways, helping to predict the most likely mechanisms.
Catalytic Strategies for Manipulating the Amide Moiety
The development of catalytic strategies to selectively manipulate the amide moieties in 2-acetamido-N,3-dimethylbutanamide would be a significant contribution. This could involve the use of enzymes (biocatalysis) or transition-metal catalysts. Enzymes, for example, could offer high chemo- and regioselectivity in transformations such as hydrolysis or acylation. nih.gov
For transition-metal catalysis, the choice of metal and ligand would be critical in directing the reactivity. For example, specific catalysts could be developed to favor the activation of one amide bond over the other, enabling selective functionalization of the molecule.
Stereochemical Control and Regioselectivity in Reactions Involving the Butanamide Core
The butanamide core of 2-acetamido-N,3-dimethylbutanamide contains a stereocenter at the C2 position. Any reaction involving this core must consider the stereochemical outcome. For instance, if the C-N bond of the butanamide were to be cleaved and reformed, understanding the factors that control the stereochemical integrity of the C2 center would be essential.
Furthermore, regioselectivity is a key consideration due to the presence of two amide groups. Research would need to explore conditions that favor reaction at one amide over the other. This could potentially be achieved by exploiting the different steric and electronic environments of the two groups.
Applications As a Chemical Scaffold and in Materials Science
Peptidomimetic Scaffolds and Rational Design Principles
Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as stability and bioavailability. The rational design of these molecules is a cornerstone of modern medicinal chemistry.
Mimicry of Protein Secondary Structures (e.g., α-helix, β-strand, β-turn)
While no studies directly confirm the ability of 2-acetamido-N,3-dimethylbutanamide to mimic protein secondary structures, its core components—an acetylated N-terminus and an amidated C-terminus on a valine-like scaffold—are relevant to this goal. The amide bonds are key features in forming hydrogen bonds that define secondary structures like α-helices and β-sheets. libretexts.org The conformational preferences of N-acylamino acid derivatives are influenced by the potential for intramolecular hydrogen bonding, which can lead to the formation of turn-like structures similar to β-turns. The bulky isopropyl group of the valine-like core would sterically influence the accessible conformations, a factor that is critical in designing specific secondary structure mimetics.
Design for Modulation of Protein-Protein Interactions
Protein-protein interactions (PPIs) are involved in numerous cellular processes, making them attractive therapeutic targets. nih.govnih.gov Peptidomimetics are often designed to disrupt or stabilize these interactions. nih.gov The design of such molecules frequently involves creating a scaffold that presents key side chains in a specific spatial orientation to mimic the binding epitope of a natural peptide. Although there is no specific research on 2-acetamido-N,3-dimethylbutanamide as a PPI modulator, its structure serves as a basic template. The N-acetyl and N-methyl groups could be systematically modified to explore interactions with protein surfaces, a common strategy in rational drug design. nih.gov
Development of Conformationally Constrained Amide Systems
Constraining the conformation of a molecule can enhance its binding affinity and specificity for a biological target. For a molecule like 2-acetamido-N,3-dimethylbutanamide, the gem-dimethyl group on the adjacent carbon to the chiral center introduces a degree of conformational restriction. Further modifications, such as cyclization or the introduction of other bulky groups, could be explored to create more rigid scaffolds. The study of N-acylamino acids and their derivatives has shown that specific hydrogen bonding patterns can lead to preferred conformations. nih.gov
Supramolecular Assemblies and Self-Assembly Phenomena
The ability of molecules to self-assemble into larger, ordered structures is a key principle in materials science, leading to the formation of novel materials like gels and other soft matter.
Role of Hydrogen Bonding Networks in Amide-Based Systems
Hydrogen bonding is a primary driving force for the self-assembly of amide-containing molecules. ias.ac.in The amide groups in 2-acetamido-N,3-dimethylbutanamide can act as both hydrogen bond donors (N-H) and acceptors (C=O), enabling the formation of extended networks. Studies on simple amides and dipeptides demonstrate their capacity to form well-defined supramolecular structures through intermolecular hydrogen bonds. rsc.orgfrontiersin.orgdergipark.org.tr These interactions are crucial for the formation of the fibrous networks that often characterize soft materials.
Formation and Characterization of Organogels and Soft Materials
While there is no specific evidence of 2-acetamido-N,3-dimethylbutanamide forming organogels, related low-molecular-weight gelators often rely on a combination of hydrogen bonding and other non-covalent interactions. The self-assembly of dipeptides and other amino acid derivatives into fibrillar networks can trap solvent molecules, leading to the formation of a gel. nih.govfrontiersin.org The balance between the molecule's solubility in a given organic solvent and its tendency to form stable intermolecular hydrogen bonds is critical for organogelation. It is plausible that under specific solvent conditions, 2-acetamido-N,3-dimethylbutanamide could exhibit such behavior, a hypothesis that would require experimental verification. Research on tri-peptides has shown that they can form organogels, and these are often characterized by β-sheet-like structures. nih.gov
Design of Stimuli-Responsive Supramolecular Systems
The molecular architecture of 2-acetamido-N,3-dimethylbutanamide, which features both N-acyl and amide functionalities, makes it a compelling candidate for the construction of stimuli-responsive supramolecular systems. These systems are characterized by their ability to undergo reversible changes in their properties in response to external triggers such as temperature, pH, or light. The foundation of these systems lies in non-covalent interactions, such as hydrogen bonding, which dictate the self-assembly of individual molecules into larger, ordered structures.
The presence of both a secondary amide and a primary amide group in 2-acetamido-N,3-dimethylbutanamide provides multiple sites for hydrogen bond donors and acceptors. This facilitates the formation of well-defined, one-dimensional hydrogen-bonded chains, a common motif in the self-assembly of amide-containing molecules. mdpi.com These chains can further organize into three-dimensional networks that can immobilize solvent molecules, leading to the formation of gels. The strength and stability of these supramolecular assemblies are highly dependent on the nature and arrangement of the functional groups, suggesting that even subtle changes to the molecular structure could significantly impact the material's properties.
While direct research into the stimuli-responsive behavior of 2-acetamido-N,3-dimethylbutanamide is not extensively documented, the broader class of N-acyl amino acid amides has been shown to form various self-assembled structures. nih.govresearchgate.net The principles governing the self-assembly of these related compounds suggest that 2-acetamido-N,3-dimethylbutanamide could potentially form hydrogels or organogels. The responsiveness of such materials would be contingent on the disruption or modulation of the hydrogen bonding network by external stimuli. For instance, changes in pH could alter the protonation state of the amide groups, thereby affecting their hydrogen bonding capabilities and potentially leading to a gel-to-sol transition. Similarly, temperature changes could provide the necessary energy to overcome the non-covalent interactions holding the supramolecular structure together. The inherent chirality of the molecule, derived from the valine backbone, could also introduce a higher order of complexity and specificity into the self-assembled structures.
Utility as Building Blocks and Intermediates in Complex Organic Synthesis
The utility of 2-acetamido-N,3-dimethylbutanamide as a building block in organic synthesis is underscored by the established role of its precursor, 2-amino-2,3-dimethylbutanamide, as a key intermediate in the production of imidazolinone herbicides. google.comgoogle.com These herbicides are a critical class of agricultural chemicals, and their synthesis relies on the availability of precisely functionalized molecular frameworks.
The synthesis of 2-amino-2,3-dimethylbutanamide can be achieved through methods such as the Strecker reaction starting from 3-methyl-2-butanone, followed by hydrolysis of the resulting aminonitrile. google.com This amino-amide can then be further elaborated, for instance, through acylation of the primary amine to yield 2-acetamido-N,3-dimethylbutanamide. This transformation introduces an acetyl group, which can serve as a protecting group or as a point for further functionalization.
The presence of multiple reactive sites—the primary amide, the secondary amide, and the potential for activation of the C-H bonds adjacent to the carbonyl groups—makes 2-acetamido-N,3-dimethylbutanamide a versatile intermediate for the synthesis of more complex molecules. Amide groups are known to be robust and can direct the stereochemistry of reactions, making them valuable in asymmetric synthesis. numberanalytics.com The functionalization at the α-position of amides is a known strategy for the synthesis of amino acid derivatives and other complex nitrogen-containing compounds. acs.org
The structural motif of an N-acyl amino acid amide is also found in a variety of biologically active natural products and pharmaceuticals. mdpi.comnih.gov This suggests that 2-acetamido-N,3-dimethylbutanamide and its derivatives could serve as valuable synthons for the construction of novel therapeutic agents or other functional organic materials. The ability to readily modify both the acyl group and the amide functionality allows for the systematic variation of the molecule's properties, which is a key aspect of modern drug discovery and materials science.
Structure Activity Relationship Sar Studies and Molecular Recognition Principles
Systematic Structural Modifications of the 2-acetamido-N,3-dimethylbutanamide Core
The core structure of 2-acetamido-N,3-dimethylbutanamide offers several points for modification, each with the potential to significantly alter its binding affinity and selectivity for a biological target. These include the N-amide substituent, the 2-acetamido group, and the butanamide chain.
The N-methyl group on the primary amide of 2-acetamido-N,3-dimethylbutanamide is a critical feature. Altering this substituent can have profound effects on molecular interactions. In related systems, such as N-substituted spiropiperidines, modifications at the amido nitrogen have been shown to significantly impact binding affinity for receptors like the nociceptin (B549756) receptor. nih.gov For instance, the replacement of a hydrogen with various alkyl or aryl groups can influence steric bulk, lipophilicity, and the potential for additional interactions with a binding pocket.
Studies on N,N-disubstituted acetamides in pyrazolopyrimidines have demonstrated that this position allows for the introduction of diverse chemical moieties without necessarily sacrificing affinity for the target, in this case, the translocator protein (TSPO). nih.gov This suggests that for 2-acetamido-N,3-dimethylbutanamide, replacing the N-methyl group could be a viable strategy to modulate its pharmacological profile.
Table 1: Hypothetical Impact of N-Amide Substituent Variation on 2-acetamido-butanamide Derivatives
| Substituent (R) at N-amide | Expected Impact on Physicochemical Properties | Potential Change in Molecular Interactions |
| -H | Increased hydrogen bond donor capacity | May form additional hydrogen bonds with the target. |
| -CH₂CH₃ | Increased lipophilicity and steric bulk | May enhance van der Waals interactions in a hydrophobic pocket. |
| -Cyclopropyl | Introduction of rigidity and altered vector for substitution | May orient other parts of the molecule for optimal binding. |
| -Phenyl | Increased potential for π-stacking and hydrophobic interactions | Could engage with aromatic residues in the binding site. |
This table is illustrative and based on general principles of medicinal chemistry, as direct experimental data for 2-acetamido-N,3-dimethylbutanamide is not available.
The 2-acetamido group is a key functional group, likely involved in hydrogen bonding through its N-H and carbonyl moieties. The nature of the N-acyl group can influence the electronic properties and hydrogen-bonding capabilities of the entire molecule. nih.gov Replacing the acetyl group with other acyl moieties (e.g., formyl, benzoyl, or trifluoroacetyl) can alter the acidity of the N-H proton and the strength of the hydrogen bonds it can form. nih.gov
In studies of N-acylamino acids, the nature of the N-acyl group has been shown to affect the level of asymmetric induction in chemical reactions, highlighting its influence on the molecule's stereochemical environment. nih.gov This suggests that modifications to the 2-acetamido group in 2-acetamido-N,3-dimethylbutanamide could fine-tune its interaction with a chiral binding site. Furthermore, the amide group's ability to form strong hydrogen bonds is crucial for its biological activity. ajchem-a.com
The butanamide chain of 2-acetamido-N,3-dimethylbutanamide provides a flexible backbone that can be modified to explore the optimal conformation for binding. The length and branching of this alkyl chain are critical for proper orientation within a binding pocket.
For instance, studies on cannabimimetic indoles have shown that the length of an N-1 alkyl chain significantly impacts binding affinity to cannabinoid receptors, with an optimal length for high-affinity binding. nih.gov An extension beyond this optimal length can lead to a dramatic decrease in binding. nih.gov Similarly, in thiazolothiazole-based small molecule acceptors, shortening the alkyl chain length was found to decrease the optical bandgap and increase thermal stability, demonstrating the profound impact of alkyl chain modifications. nih.gov
In the context of 2-acetamido-N,3-dimethylbutanamide, altering the length of the butanamide chain (e.g., to propanamide or pentanamide) or changing the position of the methyl group at the 3-position would likely have a significant impact on its biological activity by affecting how the molecule fits into its target's binding site.
Table 2: Predicted Effects of Butanamide Chain Modifications
| Modification | Potential Effect on Molecular Conformation | Likely Impact on Target Recognition |
| Shortening to Propanamide | Reduced flexibility and reach | May lose key interactions at one end of the binding site. |
| Lengthening to Pentanamide | Increased flexibility and reach | May introduce steric clashes or access additional binding regions. |
| Isomeric rearrangement (e.g., 2-acetamido-N,2-dimethylbutanamide) | Altered shape and positioning of substituents | Could lead to a complete loss or significant change in binding mode. |
This table is based on general SAR principles, as specific data for 2-acetamido-N,3-dimethylbutanamide is not available.
Interplay of Stereochemistry and Molecular Recognition Events
The 2-acetamido-N,3-dimethylbutanamide molecule possesses chiral centers, meaning it can exist as different stereoisomers. The spatial arrangement of atoms is fundamental to molecular recognition, as biological targets such as enzymes and receptors are themselves chiral.
The synthesis of a related compound, 2-amino-2,3-dimethylbutanamide, has been reported to yield a racemic mixture of L- and R-enantiomers. nih.govnih.gov It is well-established that different enantiomers of a chiral molecule can exhibit vastly different biological activities. DFT studies on chiral amide-based ammonium (B1175870) ylides have shown that a chiral auxiliary can efficiently shield one face of the molecule, leading to high stereoselectivity in reactions. nih.gov This underscores the importance of a specific three-dimensional structure for molecular interactions.
For 2-acetamido-N,3-dimethylbutanamide, it is highly probable that only one stereoisomer would be significantly active, as it would possess the correct spatial orientation of its functional groups to bind effectively to its target. The other isomers would likely have a much lower affinity due to steric hindrance or the inability to form key interactions.
Correlation of Structural Features with Specific Molecular Interactions (e.g., hydrogen bonding, steric effects, electronic properties)
The biological activity of 2-acetamido-N,3-dimethylbutanamide is underpinned by a combination of molecular interactions.
Hydrogen Bonding: The N-H protons of the acetamido and the N-methylamide groups, as well as the carbonyl oxygens, are potential hydrogen bond donors and acceptors, respectively. These interactions are crucial for anchoring the molecule in a specific orientation within a binding site. nih.govacs.org
Steric Effects: The isopropyl group at the 3-position and the N-methyl group create a specific three-dimensional shape. The size and shape of these groups will dictate how well the molecule fits into its binding pocket. Any modifications to these groups would need to be complementary to the topology of the target site to avoid steric clashes.
In a study of α-substituted acetamido-N-benzylacetamide derivatives, it was found that a combination of electronic and steric factors contributed to their anticonvulsant activity. researchgate.net
Concepts of Ligand Efficiency and Scaffold Hopping in Rational Design
While direct data on the ligand efficiency of 2-acetamido-N,3-dimethylbutanamide is unavailable, this concept is crucial in drug design. Ligand efficiency (LE) is a measure of the binding energy per non-hydrogen atom, and it is used to assess the quality of a lead compound. A high LE suggests that a molecule is making efficient use of its atoms to achieve binding, making it a good starting point for optimization.
Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the central core of a known active molecule. uniroma1.it This approach is used to identify new chemotypes with potentially improved properties. researchgate.net For example, a scaffold hopping approach was successfully used to develop novel 2-(quinolin-4-yloxy)acetamides from an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold. nih.gov
In the context of 2-acetamido-N,3-dimethylbutanamide, one could envision a scaffold hopping strategy where the butanamide core is replaced with a different, isofunctional scaffold that maintains the key binding interactions while offering a novel chemical structure.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-acetamido-N,3-dimethylbutanamide?
The compound can be synthesized via ring-opening reactions of oxazolinones with secondary amines. For example, reacting oxazolinone derivatives with amines like N,N-diethylamine or morpholine in ethanol under reflux yields acetamido compounds. Structural confirmation relies on IR spectroscopy (e.g., 1663 cm⁻¹ for 2C=O, 3308–3476 cm⁻¹ for NH groups) and ¹H-NMR (e.g., δ 1.01–3.70 ppm for methyl and morpholino protons). Cross-validation with elemental analysis ensures purity .
Q. How is 2-acetamido-N,3-dimethylbutanamide structurally characterized using spectroscopic techniques?
Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., 2C=O at ~1660 cm⁻¹, NH at ~3300–3470 cm⁻¹).
- ¹H-NMR : Resolves methyl groups (δ 1.01–2.67 ppm), NH protons (δ 6.59–6.64 ppm, exchangeable with D₂O), and aromatic protons (δ 7.25–8.07 ppm).
- Mass Spectrometry : Confirms molecular weight (e.g., [M⁺] at m/z 378 for analogs). Discrepancies in spectral data should be addressed by repeating reactions under controlled conditions and using complementary methods like ¹³C-NMR .
Q. What preliminary biological activities have been reported for 2-acetamido-N,3-dimethylbutanamide analogs?
Structurally related compounds exhibit antimicrobial properties and potential interactions with pain/inflammation receptors. For example, nitrososulfanyl and sugar moieties in analogs enhance bioactivity. Researchers should conduct in vitro assays (e.g., MIC tests for antimicrobial activity, receptor-binding studies) to validate these hypotheses .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
Discrepancies (e.g., unexpected NH absorption in IR or missing NMR signals) may arise from incomplete reactions or impurities. Solutions include:
- Purifying intermediates via column chromatography.
- Using deuterated solvents to eliminate exchangeable proton interference.
- Comparing synthetic pathways with analogs (e.g., compound 5 vs. 6 in ) to identify protocol-specific artifacts .
Q. What strategies optimize the synthesis of 2-acetamido-N,3-dimethylbutanamide for higher yields?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics.
- Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate ring-opening reactions.
- Design of Experiments (DOE) : Systematic variation of temperature, amine equivalents, and reaction time identifies optimal conditions .
Q. How can computational modeling predict the biological interactions of 2-acetamido-N,3-dimethylbutanamide?
Molecular docking (e.g., AutoDock Vina) and QSPR models analyze interactions with targets like cyclooxygenase or bacterial enzymes. For instance, the acetamido group’s hydrogen-bonding capacity and methyl groups’ steric effects can be modeled to predict binding affinities. Validate predictions with SPR or ITC assays .
Q. What comparative structural analyses distinguish 2-acetamido-N,3-dimethylbutanamide from related bioactive compounds?
| Compound | Key Features | Biological Activity |
|---|---|---|
| Bistramide A | Marine-derived, polyketide backbone | Cytotoxicity (nanomolar IC₅₀) |
| Acetaminophen | Aromatic amide, simple structure | Analgesic (COX inhibition) |
| 2-Acetamido-N,3-dimethylbutanamide | Branched alkyl, acetamido group | Antimicrobial (hypothesized) |
| The compound’s branched alkyl chain may enhance membrane permeability compared to planar aromatics like acetaminophen . |
Methodological Guidance
- Synthetic Protocols : Follow for amine-mediated ring-opening reactions.
- Analytical Workflows : Combine IR, NMR, and HRMS for rigorous characterization.
- Biological Assays : Use MIC (microbroth dilution) and ELISA (cytokine profiling) for activity screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
